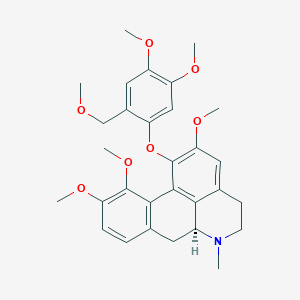

O-Methylfaurine

CAS No.:

Cat. No.: VC1857361

Molecular Formula: C30H35NO7

Molecular Weight: 521.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H35NO7 |

|---|---|

| Molecular Weight | 521.6 g/mol |

| IUPAC Name | (6aS)-1-[4,5-dimethoxy-2-(methoxymethyl)phenoxy]-2,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |

| Standard InChI | InChI=1S/C30H35NO7/c1-31-11-10-18-13-25(36-6)30(38-22-15-24(35-5)23(34-4)14-19(22)16-32-2)28-26(18)20(31)12-17-8-9-21(33-3)29(37-7)27(17)28/h8-9,13-15,20H,10-12,16H2,1-7H3/t20-/m0/s1 |

| Standard InChI Key | CXYBYAWSZRGLLP-FQEVSTJZSA-N |

| Isomeric SMILES | CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)OC)OC5=CC(=C(C=C5COC)OC)OC)OC |

| Canonical SMILES | CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)OC5=CC(=C(C=C5COC)OC)OC)OC |

Introduction

Chemical Structure and Properties

Molecular Structure

O-Methylfaurine is structurally defined as a methyl ether derivative of faurine . Both compounds belong to the benzyl-aporphine class of dimeric alkaloids, with O-Methylfaurine featuring a distinctive methoxy group that differentiates it from the parent compound. The structure incorporates a diphenyl ether connection at the C-1 position of the aporphine moiety, representing a novel linkage pattern in this class of compounds .

The compound is specifically characterized as having a dimeric structure composed of benzyl and aporphine subunits, with the following key structural elements:

-

A benzyl-aporphine framework

-

A methoxy substituent (distinguishing it from faurine)

-

A diphenyl ether connection

Natural Sources and Isolation

Botanical Source

O-Methylfaurine has been definitively isolated from Thalictrum fauriei , a plant species that has proven to be a rich source of diverse alkaloids. Thalictrum species, in general, are known to produce a wide array of structurally diverse alkaloids, including:

-

Bisbenzylisoquinolines

-

Aporphines

-

Benzylisoquinolines

-

Protoberberines

Table 1: Selected Alkaloids Isolated from Thalictrum Species

| Alkaloid Type | Examples | Source Species |

|---|---|---|

| Benzyl-Aporphine Dimers | Faurine, O-Methylfaurine | T. fauriei |

| Bisbenzylisoquinolines | Thalmethine, O-methylthalmethine | T. minus |

| Aporphine-Benzylisoquinolines | Thalmelatidine, Thalmineline | T. minus |

| Protoberberines | Berberine | Various Thalictrum spp. |

Isolation and Characterization

The isolation of O-Methylfaurine was achieved through spectral and chemical methods as reported in the original publication . This process typically involves:

-

Extraction of plant material with appropriate solvents

-

Fractionation through various chromatographic techniques

-

Structure elucidation using spectroscopic methods including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass Spectrometry (MS)

-

Infrared (IR) spectroscopy

-

Ultraviolet (UV) spectroscopy

-

The complete structural characterization of O-Methylfaurine required extensive spectroscopic analysis, with special attention to the determination of the exact connection points between the benzyl and aporphine moieties as well as the position of the methoxy group .

Structural Relationship to Other Alkaloids

Comparison with Faurine

O-Methylfaurine is structurally related to faurine, differing primarily by the presence of a methyl ether group . Both compounds share the same basic structural framework as benzyl-aporphine dimers, with the diphenyl ether connection at the C-1 position of the aporphine unit representing a novel feature in this class of compounds .

Relationship to Other Dimeric Alkaloids

Within the broader context of dimeric alkaloids from Thalictrum species, O-Methylfaurine represents a specific structural type. Other related dimeric alkaloids from the genus include:

-

Aporphine-benzylisoquinoline types: thalmelatidine, thalmineline, adiantifoline

-

Bisbenzylisoquinoline types: thalicberine, O-methylthalicberine, thaliphylline

-

Tetrahydroprotoberberine-aporphine types: found in related plant families

Analytical Considerations

Detection and Quantification

The detection and quantification of O-Methylfaurine and related alkaloids typically employ:

-

Thin-layer chromatographic densitometry

-

Mass spectrometry

-

X-ray crystallographic diffraction analysis

These methods are crucial for both the identification of these compounds in plant material and for quality control purposes if the compounds are to be used in any commercial or research application.

Current Research Status and Future Directions

-

Total synthesis efforts to confirm structure and develop synthetic methodology

-

Biological screening to identify potential therapeutic applications

-

Structure-activity relationship studies comparing it with other dimeric alkaloids

-

Investigation of biosynthetic pathways in Thalictrum species

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume